Synthesis Yield Differential: EDDA-Catalyzed Henry Condensation Yields 50% vs. 95% for 2,5-Dimethoxyphenyl-2-nitroethene
Under identical ethylenediammonium diacetate (EDDA)-catalyzed Henry condensation conditions (50 mmol substituted benzaldehyde, 60 mmol nitroalkane, 5 mmol EDDA, iPrOH solvent, RT, 24 h), 1-(2,5-dimethoxyphenyl)-2-nitropropene is isolated in 50% yield [1]. In contrast, the closely related 2,5-dimethoxyphenyl-2-nitroethene (using nitromethane instead of nitroethane) is isolated in 95% yield under the same catalyst and conditions [1]. The methyl substitution on the nitroalkene moiety reduces yield by a factor of 1.9× under these conditions.
| Evidence Dimension | Synthesis yield (EDDA-catalyzed Henry condensation) |
|---|---|
| Target Compound Data | 50% isolated yield |
| Comparator Or Baseline | 2,5-Dimethoxyphenyl-2-nitroethene: 95% isolated yield |
| Quantified Difference | 45 percentage points lower; 1.9× yield reduction |
| Conditions | 50 mmol benzaldehyde, 60 mmol nitroalkane (nitroethane for target, nitromethane for comparator), 5 mmol EDDA, iPrOH, RT, 24 h |
Why This Matters
This differential informs procurement strategy: users requiring higher yields for 2,5-dimethoxy-substituted nitroalkenes should consider nitromethane-based analogues; users specifically requiring the nitropropene scaffold must account for inherently lower EDDA-catalyzed yields in their synthetic planning and material budgeting.
- [1] Rhodium. Ethylenediammonium diacetate: A mild and effective Henry reaction catalyst. Erowid Archive. View Source
